3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
3-(4-(Methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a fascinating chemical compound with a unique structure that combines aromatic and heterocyclic elements. This combination grants it distinctive properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves a multi-step process. A commonly reported method starts with the reaction of 4-(methylthio)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization with a nitrile oxide to produce the desired pyrrolo[3,4-d]isoxazole ring system. The reaction conditions often involve the use of a catalyst, such as a transition metal complex, and mild heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry techniques, which offer enhanced control over reaction parameters and improved safety. The use of automated reactors and in-line monitoring systems ensures consistent quality and yield, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the isoxazole ring or the aromatic system using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups to the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl₃), in the presence of chlorinating agents
Major Products
The oxidation of the methylthio group yields sulfoxide and sulfone derivatives. Reduction reactions can lead to the formation of various reduced forms of the pyrrolo[3,4-d]isoxazole ring system. Electrophilic substitution typically introduces halogens, nitro groups, or alkyl groups onto the aromatic rings.
Scientific Research Applications
The compound 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has been extensively studied for its applications across multiple scientific domains:
Chemistry: Utilized as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to act as an enzyme inhibitor or receptor modulator.
Industry: Used in material science for the synthesis of novel polymers and in catalysis for chemical transformations.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves interaction with specific molecular targets. For example, in biological systems, it may bind to enzyme active sites, inhibiting their function or modulating receptor activity. The exact pathways depend on the specific application and target, but typically involve interactions with proteins, nucleic acids, or cellular membranes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Similar structure but with a methoxy group instead of a methylthio group.
3-(4-Chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Substituted with a chlorine atom on the phenyl ring.
Uniqueness
The methylthio substitution in 3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound in research for developing novel chemical entities with specific desired properties.
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Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-24-13-9-7-11(8-10-13)15-14-16(18(22)19-17(14)21)23-20(15)12-5-3-2-4-6-12/h2-10,14-16H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPYJZHQQKMVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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